2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride
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Overview
Description
2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 262.75 g/mol. It is a clear, pale liquid known for its unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .
Preparation Methods
The synthesis of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride can be achieved through various methods. One common approach involves the reaction of 2-Methyl-3-(o-tolyloxy)propanol with thionyl chloride under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds with the formation of hydrogen chloride gas as a byproduct .
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
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Substitution Reactions: : This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols. The major products formed are sulfonamides, sulfonate esters, and sulfonate thioesters .
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Oxidation Reactions: : The compound can be oxidized to form sulfonyl fluorides using reagents such as potassium fluoride in the presence of a phase transfer catalyst .
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Reduction Reactions: : Reduction of the sulfonyl chloride group can lead to the formation of sulfonyl hydrides or other reduced sulfur-containing compounds .
Scientific Research Applications
2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
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Chemistry: : It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds. Its reactivity and selectivity make it a valuable tool for creating complex molecules .
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Biology: : The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules .
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Medicine: : In medicinal chemistry, it is used to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties .
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Industry: : The compound is used in the production of specialty chemicals and materials, including surfactants, dyes, and polymers .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride can be compared with other similar compounds, such as:
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2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride: : This compound has a similar structure but with a para-substituted tolyloxy group. It exhibits similar reactivity and applications but may have different selectivity in certain reactions .
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1-Propanesulfonyl chloride: : This compound lacks the tolyloxy group and has different reactivity and applications. It is commonly used in the synthesis of ionic liquids and other specialty chemicals .
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Benzene sulfonyl chloride: : This compound has a benzene ring instead of the tolyloxy group. It is widely used in the synthesis of sulfonamides and other sulfonyl-containing compounds .
The uniqueness of this compound lies in its specific reactivity and selectivity, which make it a valuable tool for various applications in research and industry.
Properties
Molecular Formula |
C11H15ClO3S |
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Molecular Weight |
262.75 g/mol |
IUPAC Name |
2-methyl-3-(2-methylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-9(8-16(12,13)14)7-15-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
WZPRRLDOZBLXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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